2-Bromo-6-(nitromethyl)naphthalene
Overview
Description
2-Bromo-6-(nitromethyl)naphthalene is an organic compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(nitromethyl)naphthalene typically involves the bromination of naphthalene followed by nitration. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide . The brominated product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(nitromethyl)naphthalene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the naphthalene ring make it susceptible to further electrophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a common reducing agent.
Major Products Formed
Scientific Research Applications
2-Bromo-6-(nitromethyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(nitromethyl)naphthalene involves its interactions with various molecular targets and pathways. The bromine and nitro groups on the naphthalene ring influence its reactivity and interactions with other molecules. For example, the nitro group can participate in electron-withdrawing effects, making the compound more reactive towards nucleophiles . The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(aminomethyl)naphthalene
- 2-Bromo-6-(methoxymethyl)naphthalene
- 2-Bromo-6-(hydroxymethyl)naphthalene
Uniqueness
2-Bromo-6-(nitromethyl)naphthalene is unique due to the presence of both bromine and nitro groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-(nitromethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-11-4-3-9-5-8(7-13(14)15)1-2-10(9)6-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGIWLIBKNDETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657760 | |
Record name | 2-Bromo-6-(nitromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184918-21-5 | |
Record name | 2-Bromo-6-(nitromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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